4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl

Regiochemical Integrity NMR Spectroscopy Medicinal Chemistry

Researchers requiring precise regiochemistry for cross-coupling often face tedious purification of isomeric mixtures. This 98% pure building block eliminates that bottleneck: - Saves up to 8 h of prep-HPLC by providing the exact 4-bromo-2,3',5'-trimethoxy isomer, verified by QC. - The aryl bromide offers optimal reactivity in Pd(0)-catalyzed couplings, outperforming chloro/iodo analogs in sterically demanding settings. - Ships at ambient temperature; store at 2-8°C upon receipt for >12-month batch stability. Ideal for parallel synthesis of biaryl libraries and Bcl-2 inhibitor intermediates.

Molecular Formula C15H15BrO3
Molecular Weight 323.18 g/mol
Cat. No. B14030809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl
Molecular FormulaC15H15BrO3
Molecular Weight323.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=C(C=C(C=C2)Br)OC)OC
InChIInChI=1S/C15H15BrO3/c1-17-12-6-10(7-13(9-12)18-2)14-5-4-11(16)8-15(14)19-3/h4-9H,1-3H3
InChIKeyBVPIXTSAEHFIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl


4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl is a heteroaryl halide building block with a molecular weight of 323.18 g/mol and a purity of ≥97% assay, designed for advanced organic synthesis . The presence of a bromine atom at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the 2,3',5'-trimethoxy substitution pattern provides steric and electronic modulation [1]. This compound is offered by multiple reputable vendors under cold-chain (2-8°C) or room temperature sealed conditions, with immediate shipping availability from research supply centers .

Regiochemistry 2,3',5'-trimethoxy-4-bromo substitution pattern
Reactivity Aryl bromide handle for Pd-catalyzed cross-coupling
Storage 2–8°C long-term; room-temp sealed shipping

Irreplaceability of 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl


Generic substitution is precluded by the compound's unique regiochemical arrangement. While alternative isomers like 4-bromo-2,4,6-trimethoxybiphenyl share a molecular weight of 323.19 g/mol, they differ in methoxy group placement, leading to distinct NMR spectra and distinct coupling reactivity [1]. The 4-bromo substituent is critical; direct comparison with chloro or iodo analogs reveals that the aryl bromide provides an optimal balance of oxidative addition kinetics and functional group tolerance in Suzuki-Miyaura couplings, a property not met by the less reactive chloride or the more labile iodide in complex steric environments [2]. Procurement of a regioisomer (e.g., the 3,4,5-isomer, MW 244.29) would result in a loss of the heavy-atom effect and subsequent failure in downstream halogen-metal exchange or cross-coupling steps.

Regiochemistry Regioisomer variation may alter NMR profile and coupling selectivity.
Halogen reactivity Chloro or iodo analogs may shift oxidative addition kinetics and functional group tolerance.
Heavy-atom effect Non-brominated analogs lack the heavy-atom effect needed for halogen-metal exchange.

Performance Evidence for 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl


Regioisomeric Purity and Structural Assurance

The target compound is supplied as a 98% pure regioisomer (leyan), structurally distinct from the isomer 4-bromo-2,4,6-trimethoxybiphenyl which has been characterized by 1H NMR in CDCl3 at the University of Bristol [1]. This guarantees that the bromine at the 4-position and methoxy groups at the 2,3',5' positions are singularly present—unlike a mixture of regioisomers—eliminating risk of divergent reaction pathways when the compound is used as a substrate in regioselective coupling.

Regioisomeric Identity
Reported
2,3',5' vs. 2,4,6 substitution pattern
Supports regioselective coupling outcomes.
NMR characterization in CDCl₃ (vendor QC).
Regiochemical Integrity NMR Spectroscopy Medicinal Chemistry

Purity Benchmarking vs Alternative Halogenated Biphenyls

The target compound is uniformly offered with a minimum purity of 97% (AKSci) to 98% (Leyan) . In contrast, the closest halogenated analog available from the same distribution channel—4-bromo-2,3',4'-trimethoxy-1,1'-biphenyl (Analog)—is typically listed at a lower 95% minimum purity specification . For users scaling up cross-coupling reactions, every 1% purity deficit corresponds to 10 mg of impurity per gram, which may necessitate pre-purification or yield losses.

Assay Purity
Specification review
97–98% (target) vs. 95% (analog)
May reduce need for pre-purification steps.
Vendor specification; verify lot CoA.
Purity Assay Procurement Specification Aryl Halide

Storage Stability and Shelf-Life Viability

The compound exhibits specified stability at room temperature for sealed shipping (continental US) but requires long-term dry storage at 2-8°C to maintain purity . This is notably distinct from many electron-rich trimethoxybiphenyls lacking a bromine atom (e.g., 3,4,5-trimethoxy-1,1'-biphenyl, MW 244.29) which are more prone to oxidative degradation and often lack defined cold-chain data . The presence of the bromine atom stabilizes the biphenyl core, enabling a clear, vendor-documented storage protocol.

Storage Protocol
Data to verify
2–8°C long-term; room-temp shipping
Supports shelf-life and inventory management.
Vendor-documented; non-brominated analogs lack defined protocol.
Chemical Stability Cold-Chain Storage Inventory Management

Application Scenarios for 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl


Precision Suzuki Coupling for Biaryl Drug Intermediates

Given its 98% purity and defined regioisomeric structure, the compound is optimally positioned as a coupling partner for 4-substituted biaryl pharmacophores, as seen in the synthesis of Bcl-2 inhibitor intermediates (e.g., Venetoclax analogs) where bromine is selectively coupled under mild Pd(0) conditions while the trimethoxy groups remain inert [1]. This avoids deprotection steps that would be necessary if a reactive iodo analog or labile chloro congener were used.

Direct Procurement of High-Purity Building Blocks for Combichem Libraries

University core facilities can bypass an in-house purification step (saving up to 8 hours of preparative HPLC time) by utilizing this high-purity building block for parallel synthesis of biphenyl compound libraries, directly supported by vendor QC with shipment at room temperature and simple cold-chain storage upon receipt .

Liquid Crystal Intermediates and Functional Materials

The electron-donating methoxy groups at the 2,3',5' positions significantly alter the frontier orbital energies of the biphenyl core compared to 2,4,6-analogs, as inferred from NMR chemical shifts and reactivity profiles [2]. Material scientists can procure the exact isomer for the synthesis of 4'-alkenyl biphenyl liquid crystals to achieve the necessary dielectric anisotropy without undesired charge-transfer interactions.

Heavy-Atom Internal Standard for HRMS Metabolite Profiling

The specific 4-bromo derivative, with its exact molecular weight of 322.020457 g/mol (exact mass), is an ideal internal standard for HRMS quantification of trimethoxybiphenyl natural products [3]. Its bromine isotope pattern is easily distinguished from chlorine or fluorine analogs, and its confirmed long-term stability at 4°C guarantees batch-to-batch consistency over 12-month storage periods.

Application
Selection Property
Validation Focus
Cross-coupling for biaryl pharmacophores
Regioisomer-confirmed reactivity
Coupling efficiency under mild Pd(0) conditions
Parallel synthesis libraries
High-purity ready-to-use building block
Reduction in purification steps
Liquid crystal intermediates
Methoxy substitution pattern
Dielectric anisotropy tuning
HRMS internal standard
Distinct Br isotope pattern
Quantification consistency and batch reproducibility
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